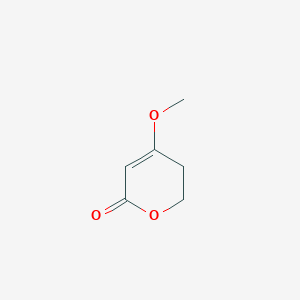

5,6-Dihydro-4-methoxy-2H-pyran-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

83920-64-3 |

|---|---|

Molecular Formula |

C6H8O3 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

4-methoxy-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C6H8O3/c1-8-5-2-3-9-6(7)4-5/h4H,2-3H2,1H3 |

InChI Key |

MEZHTUKDGVTUCD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=O)OCC1 |

melting_point |

77 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5,6-Dihydro-4-methoxy-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydro-4-methoxy-2H-pyran-2-one, a member of the dihydropyranone class of organic compounds, is a molecule of interest in various scientific domains due to the established biological activities of this heterocyclic scaffold.[1] Dihydropyranones are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1] This technical guide provides a comprehensive overview of the known chemical properties, synthesis methodologies, and potential biological relevance of this compound, presenting available data in a structured format to facilitate research and development.

Chemical Properties

The definitive identification of this compound is established by its CAS Registry Number: 83920-64-3.[2][3][4][5] This compound is a solid at room temperature with a reported melting point of 77 °C.[3] While comprehensive experimental data on all its physical properties are not widely published, a compilation of its known and computationally predicted properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈O₃ | [3] |

| Molecular Weight | 128.13 g/mol | [3] |

| CAS Registry Number | 83920-64-3 | [2][3][4][5] |

| Physical Description | Solid | [3] |

| Melting Point | 77 °C | [3] |

| Water Solubility (Predicted) | 85.1 g/L | [5] |

| logP (Predicted) | 0.39 | [5] |

| Polar Surface Area (Predicted) | 35.53 Ų | [5] |

| Hydrogen Bond Donor Count (Predicted) | 0 | [5] |

| Hydrogen Bond Acceptor Count (Predicted) | 2 | [5] |

| Rotatable Bond Count (Predicted) | 1 | [5] |

It is important to note the existence of a structurally similar but distinct compound, 5,6-Dihydro-4-methoxy-2H-pyran (CAS Number: 17327-22-9), which lacks the C2-ketone functional group.[6][7] This related compound is a liquid with a boiling point of 59 °C at 20 mmHg and a density of 1.022 g/mL at 25 °C.[6] Care must be taken to distinguish between these two molecules in research and procurement.

Spectroscopic Data

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, the synthesis of dihydropyranone scaffolds is well-established. Common synthetic routes include intramolecular cyclization and ring-closing metathesis.[1]

A general synthetic approach could involve the cyclization of a suitably functionalized precursor. One plausible conceptual pathway is outlined below.

Caption: Conceptual synthetic pathway to this compound.

This generalized workflow would require the design and synthesis of a linear precursor containing the necessary carbon skeleton and functional groups that, upon treatment with a suitable reagent (acid or base), would undergo intramolecular cyclization to form the target dihydropyranone ring system. The specific reaction conditions would need to be optimized based on the nature of the precursor.

Biological Activity and Signaling Pathways

The biological activities of this compound have not been specifically reported. However, the broader class of dihydropyranones has been shown to possess a range of biological effects, including potential as anticancer and antimicrobial agents.[1] The methoxy (B1213986) group is a common feature in many biologically active natural products and can influence the molecule's metabolic stability and membrane permeability.[8]

The precise signaling pathways modulated by this compound are currently unknown. However, based on the activities of other heterocyclic compounds, several major signaling pathways are common targets in drug discovery and could be investigated. These include pathways involved in cell proliferation, inflammation, and apoptosis.

Caption: Hypothetical interaction of this compound with key signaling pathways.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological targets and mechanisms of action for this compound. An initial experimental workflow for assessing biological activity could involve screening against a panel of cancer cell lines and microbial strains.

References

- 1. (R)-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one | Benchchem [benchchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | C6H8O3 | CID 15086343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Mycotoxin Database [mycocentral.eu]

- 5. Showing Compound this compound (FDB011572) - FooDB [foodb.ca]

- 6. Cas 83920-64-3,2H-Pyran-2-one,5,6-dihydro-4-methoxy-(9CI) | lookchem [lookchem.com]

- 7. 5,6-Dihydro-4-methoxy-2H-pyran [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 5,6-Dihydro-4-methoxy-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydro-4-methoxy-2H-pyran-2-one is a heterocyclic compound belonging to the dihydropyranone class of organic molecules. These structures, characterized by a partially saturated pyran ring with a ketone group, are of interest in various scientific fields, including medicinal chemistry and natural product synthesis. The presence of a methoxy (B1213986) group at the 4-position and a lactone functionality within the six-membered ring confers specific chemical properties that are crucial for its potential applications. This technical guide provides a summary of the available physicochemical data for this compound, though it is important to note that detailed experimental data for this specific compound is sparse in publicly accessible literature. Much of the available information is for structurally related compounds.

Physicochemical Properties

Quantitative experimental data for this compound is not well-documented. The information that is available often pertains to derivatives or similar structures. For the purpose of providing a foundational understanding, the general properties of the core structure and related molecules are summarized below.

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound | (R)-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one | 5,6-Dihydro-4-methoxy-2H-pyran |

| Molecular Formula | C₆H₈O₃ | C₇H₁₀O₃[1] | C₆H₁₀O₂[2] |

| Molecular Weight | 128.13 g/mol (calculated) | 142.15 g/mol [1] | 114.14 g/mol [2] |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | 59 °C at 20 mmHg[2] |

| Density | Data not available | Data not available | 1.022 g/mL at 25 °C[2] |

| Refractive Index | Data not available | Data not available | n20/D 1.462[2] |

| Solubility | Data not available | Data not available | Data not available |

| CAS Number | Not assigned/found | 221356-83-8[1] | 17327-22-9[2] |

Note: The molecular weight for this compound is calculated based on its molecular formula.

Experimental Protocols

General Synthesis of 5,6-dihydro-2H-pyran-2-ones

The synthesis of the 5,6-dihydro-2H-pyran-2-one scaffold can be achieved through various organic reactions. A common approach involves the intramolecular cyclization of a suitable open-chain precursor.

Logical Workflow for a Potential Synthesis:

References

Spectroscopic and Synthetic Profile of 5,6-Dihydro-4-methoxy-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the α,β-unsaturated δ-lactone, 5,6-Dihydro-4-methoxy-2H-pyran-2-one. Due to the limited availability of experimental spectroscopic data in peer-reviewed literature and databases for this specific compound, this guide presents predicted spectroscopic data based on established principles of organic spectroscopy. These predictions offer a valuable reference for the identification and characterization of this molecule. Additionally, a detailed experimental protocol for its synthesis is provided, adapted from established methods for related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on the chemical structure and typical spectroscopic behavior of similar functional groups and molecular scaffolds.

Table 1: Predicted ¹H NMR Spectroscopic Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~5.20 | s | 1H | H-3 |

| ~4.40 | t | 2H | H-6 |

| ~3.70 | s | 3H | -OCH₃ |

| ~2.50 | t | 2H | H-5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~170.0 | C-2 (C=O) |

| ~165.0 | C-4 (C-O) |

| ~95.0 | C-3 (=CH) |

| ~68.0 | C-6 (CH₂-O) |

| ~56.0 | -OCH₃ |

| ~30.0 | C-5 (CH₂) |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| 128 | [M]⁺ (Molecular Ion) |

| 97 | [M - OCH₃]⁺ |

| 69 | [M - COOCH₃]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2950 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (α,β-unsaturated ester) |

| ~1640 | C=C stretch (en-ol ether) |

| ~1250 | C-O stretch (ester) |

| ~1100 | C-O stretch (ether) |

Synthetic Protocol

The synthesis of 5,6-dihydro-2H-pyran-2-ones can be achieved through various methods, including the intramolecular cyclization of appropriate hydroxy acids or esters. The following protocol describes a plausible two-step synthesis of this compound from commercially available starting materials.

Experimental Methodology

Step 1: Synthesis of Ethyl 4-methoxy-5-hydroxypent-3-enoate

-

To a solution of ethyl acetoacetate (B1235776) (1.0 eq) in anhydrous toluene, add trimethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux for 4 hours, with the removal of methanol (B129727) using a Dean-Stark apparatus.

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield crude ethyl 4-methoxy-3-oxobutanoate.

-

Dissolve the crude product in anhydrous methanol and cool to 0 °C.

-

Add sodium borohydride (B1222165) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of acetone, followed by acidification with 1 M HCl.

-

Extract the mixture with dichloromethane (B109758) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, ethyl 4-methoxy-5-hydroxypent-3-enoate.

Step 2: Intramolecular Cyclization to this compound

-

Dissolve the crude ethyl 4-methoxy-5-hydroxypent-3-enoate in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.

-

Heat the mixture to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental procedure.

Caption: Synthetic route to this compound.

Caption: Logical flow of the experimental procedure.

The Core of Nature's Pharmacy: An In-depth Guide to the Natural Sources and Isolation of Dihydropyranones

Dihydropyranones, a class of heterocyclic compounds, represent a significant and diverse group of natural products. Their scaffold is a recurring motif in a vast number of bioactive molecules, exhibiting a wide array of pharmacological activities, including antifungal, antibacterial, cytotoxic, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the natural origins of dihydropyranones, detailing the organisms from which they are isolated and the state-of-the-art methodologies employed for their extraction, purification, and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to harness the therapeutic potential of these valuable natural compounds.

Natural Sources: A Reservoir of Chemical Diversity

Dihydropyranones are predominantly secondary metabolites produced by a wide range of organisms, with fungi being the most prolific source. Endophytic fungi, which reside within the tissues of living plants, are particularly rich producers of these bioactive compounds.[4][5] Marine environments and certain plant species also contribute to the structural diversity of known dihydropyranones.

Fungi are a primary source of dihydropyranones, with numerous species from different genera known to produce these compounds. Genera such as Aspergillus, Penicillium, Talaromyces, and Fusarium are notable for their production of a variety of dihydropyranone derivatives.[6][7][8][9] For instance, new alkenylated tetrahydropyran (B127337) derivatives have been isolated from the marine sediment-derived fungus Westerdykella dispersa.[1] Endophytic fungi, such as those from the genus Polyphilus, have also been identified as producers of bioactive naphtho-α-pyranones.[10]

Plants are another natural source of these compounds. For example, a dihydropyranochromone derivative named alsaticol was successfully isolated from the fruits of Peucedanum alsaticum L.[11] Furthermore, marine ecosystems, particularly marine-derived fungi, are proving to be a promising frontier for the discovery of novel dihydropyranones with unique structural features and potent biological activities.[12][13]

Table 1: Selected Natural Sources of Dihydropyranones

| Class of Organism | Genus/Species | Specific Compound(s) / Class | Notable Bioactivity | Reference(s) |

| Fungi | Westerdykella dispersa | Alkenylated tetrahydropyran derivatives | Antifungal, Antibacterial | [1] |

| Talaromyces sp. | Benzopyrone derivatives, Talaromyolides | Anti-HBV, Antiviral | [6][14] | |

| Fusarium sp. | Fusaricide (N-hydroxypyridone) | Cytotoxic | [7] | |

| Polyphilus frankenii & P. sieberi | Talaroderxine C (Naphtho-α-pyranone) | Antimicrobial | [10] | |

| Aspergillus sp. | Andibenin, Diorcinol, Versicolorin B | Anti-proliferative | [8][15] | |

| Penicillium sp. | Trichopyrone | Anti-inflammatory | [13] | |

| Plants | Peucedanum alsaticum L. | Alsaticol (Dihydropyranochromone) | Not specified | [11] |

| Marine Cyanobacteria | cf. Oscillatoria sp. | Coibacins A and B | Antileishmanial, Anti-inflammatory | [3] |

Isolation and Purification: A Methodical Approach

The isolation of dihydropyranones from their natural sources is a multi-step process that requires careful optimization of extraction and chromatographic techniques to obtain pure compounds for structural elucidation and bioactivity screening.

General Experimental Workflow

The process typically begins with the cultivation of the source organism, particularly for microbial sources. This is followed by extraction of the metabolites, and a series of chromatographic separations to isolate the target compounds.

Detailed Experimental Protocols

1. Fermentation (Fungal Sources) Endophytic fungi such as Polyphilus frankenii and P. sieberi are maintained on a suitable agar (B569324) medium like YM6.3 (D-glucose: 4 g/L; malt (B15192052) extract: 10 g/L: yeast extract: 4 g/L; agar: 20 g/L; pH 6.3).[10] For large-scale production of secondary metabolites, the fungi are typically grown in liquid culture (e.g., Potato Dextrose Broth) or on solid substrates (e.g., rice medium) in flasks. The cultures are incubated under specific conditions of temperature (e.g., 23-28°C) and time (e.g., 14-28 days) to maximize the yield of the desired compounds.

2. Extraction Following incubation, the fungal biomass and the culture broth are separated. The broth is typically extracted with a water-immiscible organic solvent such as ethyl acetate or dichloromethane. The biomass is also often macerated and extracted with the same solvent to ensure complete recovery of metabolites. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.[10]

3. Chromatographic Purification The purification of dihydropyranones from the crude extract is achieved through a combination of chromatographic techniques.[16] The choice of method depends on the polarity and stability of the target compounds.[17][18]

-

Column Chromatography (CC): This is a primary fractionation step. The crude extract is loaded onto a column packed with a stationary phase, most commonly silica gel.[16] The compounds are then eluted with a solvent gradient of increasing polarity (e.g., n-hexane to ethyl acetate to methanol). Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the preparative isolation of minor dihydropyranone constituents from plant extracts.[11] A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water (1:1:1:1), is employed to partition and separate the compounds.[11]

-

High-Performance Liquid Chromatography (HPLC): This is often the final purification step to obtain highly pure compounds.[17] Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of acetonitrile-water or methanol-water gradients.

Spectroscopic Characterization

Once a pure compound is isolated, its chemical structure is determined using a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed structure, including the carbon skeleton and the relative stereochemistry of the molecule.[10][19]

-

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute configuration.[7]

-

Circular Dichroism (CD): Electronic Circular Dichroism (ECD) calculations, compared with experimental data, can help in determining the absolute configuration of chiral centers.[1]

Quantitative Data Summary

The following tables summarize quantitative data from the literature regarding the biological activity and characterization of selected dihydropyranones.

Table 2: Bioactivity Data for Isolated Dihydropyranones

| Compound/Source | Target Organism/Cell Line | Bioassay | Result (MIC/IC₅₀) | Reference |

| Alkenylated Tetrahydropyrans (W. dispersa) | Various fungal strains | Antifungal | 12.5 - 50 µg/mL | [1] |

| Alkenylated Tetrahydropyrans (W. dispersa) | Various bacterial strains | Antibacterial | 100 µg/mL | [1] |

| Talaroderxine C (Polyphilus sp.) | Bacillus subtilis | Antimicrobial (MIC) | 0.52 µg/mL | [10] |

| Talaroderxine C (Polyphilus sp.) | Staphylococcus aureus | Antimicrobial (MIC) | 66.6 µg/mL | [10] |

| Talaromyolide D (Talaromyces sp.) | Pseudorabies virus (PRV) | Antiviral (CC₅₀) | 3.35 µM | [14] |

Table 3: Spectroscopic Data for a Naphthopyrone Derivative (Compound 1) from Polyphilus sp.

| Position | ¹³C NMR (δc) | ¹H NMR (δн, mult., J in Hz) | Key HMBC Correlations |

| 1 | 163.7 | - | H-5, H-6, H-8 |

| 3 | 79.3 | 4.65, dd (10.1, 4.2) | H₂-4, H₂-11 |

| 4 | 32.3 | 2.10, m; 1.85, m | C-10a, C-4a, C-3, C-11 |

| 4a | 133.9 | - | H₂-4, H-5 |

| 5 | 114.5 | 7.03, d (7.7) | C-10a, C-9a, C-4a |

| 6 | 101.4 | 6.64, d (7.7) | C-9a, C-8, C-4a |

| 8 | 101.5 | 6.81, s | C-9a, C-9, C-6 |

| 9 | 158.4 | - | H-8 |

| 9a | 107.2 | - | H-5, H-6, H-8 |

| 10a | 98.8 | - | H-5, H₂-4 |

| 11 | 34.0 | 1.80, m; 1.65, m | C-3 |

| 13 | 31.0 | 1.35, m | - |

| 14 | 22.0 | 1.35, m | - |

| 15 | 13.7 | 0.90, t (7.0) | - |

| Data adapted from reference[10]. NMR spectra were recorded in CDCl₃. |

Logical Relationships of Natural Sources

The diversity of organisms producing dihydropyranones highlights the widespread distribution of the biosynthetic pathways responsible for their synthesis. Fungi, in particular, represent a vast and largely untapped resource for discovering novel analogues.

Conclusion

Dihydropyranones continue to be a fertile ground for natural product research, offering novel chemical scaffolds with significant therapeutic potential. Fungi, particularly those from underexplored environments like marine sediments and plant endospheres, are proving to be exceptionally rich sources. The successful isolation and characterization of these compounds rely on a systematic workflow combining modern fermentation, extraction, and chromatographic techniques. The detailed protocols and data presented in this guide serve as a valuable resource for the scientific community, aiming to accelerate the discovery and development of new drugs derived from these remarkable natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Frontiers | Antifungal Secondary Metabolites Produced by the Fungal Endophytes: Chemical Diversity and Potential Use in the Development of Biopesticides [frontiersin.org]

- 5. Endophytic fungi mediates production of bioactive secondary metabolites via modulation of genes involved in key metabolic pathways and their contribution in different biotechnological sector - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Bioactive Secondary Metabolites from Talaromyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fusaricide, a new cytotoxic N-hydroxypyridone from Fusarium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent updates on the bioactive compounds of the marine-derived genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Secondary Metabolites from Marine-Derived Fungus Penicillium rubens BTBU20213035 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation of the new minor constituents dihydropyranochromone and furanocoumarin from fruits of Peucedanum alsaticum L. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Review of Diterpenes from Marine-Derived Fungi: 2009–2021 [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Talaromyolides A-D and Talaromytin: Polycyclic Meroterpenoids from the Fungus Talaromyces sp. CX11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. jag.journalagent.com [jag.journalagent.com]

- 17. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ccamp.res.in [ccamp.res.in]

- 19. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

Navigating the Bioactivity of 5,6-Dihydro-2H-pyran-2-ones: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research on the specific mechanism of action for 5,6-Dihydro-4-methoxy-2H-pyran-2-one is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the broader class of 5,6-dihydro-2H-pyran-2-ones, drawing upon data from structurally related analogs to infer potential mechanisms and biological activities.

The 5,6-dihydro-2H-pyran-2-one scaffold is a recurring motif in a multitude of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities. These activities, ranging from anticancer and antimicrobial to anti-inflammatory, make this heterocyclic core an attractive starting point for drug discovery and development.[1][2] This technical guide consolidates the available biological data on derivatives of this scaffold, details common experimental methodologies, and visualizes potential mechanistic pathways.

Core Biological Activities and Potential Mechanisms of Action

The biological effects of 5,6-dihydro-2H-pyran-2-ones are diverse, with a significant focus in the literature on their potential as anticancer and antimicrobial agents.[1][3] A closely related analog, (R)-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one, has been noted for its potential anticancer, antibacterial, and antileishmanial properties.[4] The proposed general mechanism of action for this class of compounds involves their interaction with biological macromolecules, such as enzymes and receptors, thereby modulating their function.[4]

Quantitative Biological Data on 5,6-Dihydro-2H-pyran-2-one Derivatives

Table 1: Cytotoxic Activity of 5,6-Dihydro-2H-pyran-2-one Derivatives

| Compound/Derivative | Cell Line | Activity | Value |

| 4-Amino-2H-pyran-2-one analog (Compound 27) | Various Cancer Cell Lines | ED50 | 0.059–0.090 μM |

| Goniothalamin analogue (Compound 9) | Trypanosoma cruzi | IC50 | 0.12 mM |

| Goniothalamin analogue (Compound 10) | Trypanosoma cruzi | IC50 | 0.09 mM |

Data sourced from a study on substituted 4-amino-2H-pyran-2-one analogs and a study on the trypanocidal activity of 5,6-dihydropyran-2-ones.[5][6]

Postulated Signaling Pathways and Molecular Interactions

The precise signaling pathways modulated by this compound remain to be elucidated. However, based on the activities of related compounds, several potential pathways can be hypothesized. For instance, the anticancer effects of some pyran-based compounds have been linked to the induction of apoptosis and interference with metastatic signaling.

Experimental Protocols: A General Overview

The biological evaluation of 5,6-dihydro-2H-pyran-2-one derivatives typically involves a series of in vitro assays to determine their cytotoxic, antimicrobial, and enzyme-inhibitory activities. The following outlines a general workflow for such an evaluation.

Cytotoxicity Assays

A common method to assess the anticancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing

The antimicrobial activity can be determined using methods such as the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

-

Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized inoculum density.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under suitable conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion and Future Directions

The 5,6-dihydro-2H-pyran-2-one scaffold represents a promising framework for the development of novel therapeutic agents. While data on the specific compound this compound is scarce, the biological activities of its derivatives highlight the potential of this chemical class. Future research should focus on the synthesis and comprehensive biological evaluation of a library of substituted 5,6-dihydro-2H-pyran-2-ones to establish clear structure-activity relationships. Mechanistic studies, including the identification of specific molecular targets and the elucidation of modulated signaling pathways, will be crucial for the rational design of potent and selective drug candidates based on this versatile scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. (R)-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one | Benchchem [benchchem.com]

- 5. Trypanocidal activity of 5,6-dihydropyran-2-ones against free trypomastigotes forms of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Promise of α,β-Unsaturated δ-Lactones: A Technical Guide for Drug Discovery

An In-depth Exploration of Anticancer, Anti-inflammatory, Antimicrobial, and Immunosuppressive Activities

The α,β-unsaturated δ-lactone motif, a six-membered ring bearing a reactive Michael acceptor system, is a privileged scaffold in a diverse array of natural products and synthetic compounds exhibiting potent pharmacological activities. This technical guide provides a comprehensive overview of the biological properties of these molecules, with a focus on their anticancer, anti-inflammatory, antimicrobial, and immunosuppressive effects. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and therapeutic development.

Anticancer Activities

α,β-Unsaturated δ-lactones have demonstrated significant cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanism of action often involves the induction of DNA damage, apoptosis, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various α,β-unsaturated δ-lactones and related compounds, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

| Compound/Class | Cancer Cell Line | IC50 (µM) | Reference |

| (-)-Cleistenolide (B12413085) Analogues | |||

| 2,4,6-Trichlorobenzoyl derivative (12) | MDA-MB-231 (Breast) | 0.02 | [1] |

| (5R)-Cleistenolide (Lactone 5) | MDA-MB-231 (Breast) | 0.09 | [2] |

| (5R)-Cleistenolide (Analogue 2) | K562 (Leukemia) | 0.21 | [2] |

| 4-O-Cinnamoyl derivative (3) | K562 (Leukemia) | 0.76 | [3] |

| 4,6-di-O-benzyl derivative (17) | K562 (Leukemia) | 0.67 | [3] |

| Goniothalamin | |||

| Saos-2 (Osteosarcoma) | 0.62 µg/mL | [4] | |

| A549 (Lung) | 2.01 µg/mL | [4] | |

| UACC-732 (Breast) | 1.85 µg/mL | [4] | |

| MCF-7 (Breast) | 0.84 µg/mL | [4] | |

| HT29 (Colorectal) | 1.64 µg/mL | [4] | |

| HL-60 (Leukemia) | 4.5 µg/mL | [5] | |

| CEM-SS (Leukemia) | 2.4 µg/mL | [5] | |

| MDA-MB-231 (Breast) | 44.65 | [6] | |

| Bufadienolides | |||

| Compound 3 | PC-3 (Prostate) | < 0.02 | [7] |

| Compound 5 | PC-3 (Prostate) | < 0.02 | [7] |

| Compound 12 | PC-3 (Prostate) | < 0.02 | [7] |

| Compound 3 | DU145 (Prostate) | < 0.02 | [7] |

| Compound 5 | DU145 (Prostate) | < 0.02 | [7] |

| Compound 12 | DU145 (Prostate) | < 0.02 | [7] |

| Compounds 1 and 7 | A549 (Lung) | < 0.01 | [8] |

| Withanolides | |||

| Withaferin A | Panc-1 (Pancreatic) | ~1.0 - 2.8 | [9] |

| Withanolide E | Panc-1 (Pancreatic) | ~1.0 - 2.8 | [9] |

| 4-hydroxywithanolide E | Panc-1 (Pancreatic) | ~1.0 - 2.8 | [9] |

| 3-aziridinylwithaferin A | Panc-1 (Pancreatic) | ~1.0 - 2.8 | [9] |

Key Signaling Pathways in Anticancer Activity

The anticancer effects of α,β-unsaturated δ-lactones are often mediated through the induction of DNA damage and subsequent activation of apoptotic pathways. The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, reacting with cellular nucleophiles, including DNA and proteins involved in DNA repair and cell cycle regulation. This can lead to the formation of DNA adducts and the generation of reactive oxygen species (ROS), ultimately triggering programmed cell death.

Anti-inflammatory Activities

Several α,β-unsaturated δ-lactones exhibit potent anti-inflammatory properties by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and inhibiting the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The following table presents the in vitro anti-inflammatory activity of select α,β-unsaturated δ-lactones, with IC50 values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Massoialactone | RAW 264.7 | NO Production Inhibition | Not specified, but active | [10] |

| Terpenoids with α-methylene-γ-lactone | RAW 264.7 | NO Production Inhibition | 2.38–10.67 | [3] |

| Inositol lactones | RAW 264.7 | NO Production Inhibition | < 30 | [3] |

Key Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of these lactones are largely attributed to their ability to inhibit the NF-κB signaling pathway. The α,β-unsaturated carbonyl group can covalently modify key proteins in this pathway, such as IκB kinase (IKK), preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory genes.

Antimicrobial Activities

α,β-Unsaturated δ-lactones have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The electrophilic nature of the α,β-unsaturated carbonyl system is crucial for their mechanism of action, which often involves the alkylation of essential microbial enzymes and proteins.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of representative α,β-unsaturated lactones against different microbial strains.

| Compound/Class | Microorganism | MIC (µg/mL) | Reference |

| Bicyclic unsaturated lactone (5) | Fusarium linii | 25 | [11] |

| Bicyclic unsaturated lactones (1-17) | Model bacterial strains | Varied | [12] |

Immunosuppressive Activities

Certain synthetic α,β-unsaturated δ-lactones have been shown to possess potent immunosuppressive properties, primarily through the inhibition of T-cell activation and proliferation.

Quantitative Immunosuppressive Data

The following table highlights the immunosuppressive activity of a benzofuran-substituted α,β-unsaturated δ-lactone.

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

| Benzofuran-substituted α,β-unsaturated lactone (4h) | Jurkat E6-1 T lymphocytes | IL-2 Production Inhibition | 66.9 | [4][13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the α,β-unsaturated δ-lactone. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

DNA Damage Assessment: Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell Preparation: Harvest cells and resuspend them in low-melting-point agarose (B213101) at 37°C.

-

Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.

Immunosuppressive Activity: IL-2 Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of Interleukin-2 (IL-2) by activated T-cells.

Protocol:

-

Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Cell Stimulation: Seed the Jurkat cells in a 96-well plate and stimulate them to produce IL-2 using a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, or with anti-CD3/anti-CD28 antibodies.

-

Compound Treatment: Simultaneously treat the cells with various concentrations of the α,β-unsaturated δ-lactone.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

ELISA: Quantify the amount of IL-2 in the supernatants using a standard enzyme-linked immunosorbent assay (ELISA) kit for human IL-2.

-

Data Analysis: Determine the IC50 value for the inhibition of IL-2 production by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol (Broth Microdilution Method):

-

Compound Preparation: Prepare serial twofold dilutions of the α,β-unsaturated δ-lactone in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion

α,β-Unsaturated δ-lactones represent a promising class of bioactive molecules with a diverse range of pharmacological activities. Their potent anticancer, anti-inflammatory, antimicrobial, and immunosuppressive effects, coupled with their often-tractable chemical structures, make them attractive starting points for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of this fascinating class of compounds. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these lactones is warranted to translate their preclinical promise into clinical applications.

References

- 1. New antitumour agents with α,β-unsaturated δ-lactone scaffold: Synthesis and antiproliferative activity of (-)-cleistenolide and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antiproliferative activity of (-)-cleistenolide, (6S)-cleistenolide and 4-substituted cleistenolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medic.upm.edu.my [medic.upm.edu.my]

- 5. psasir.upm.edu.my [psasir.upm.edu.my]

- 6. Goniothalamin Induces Necroptosis and Anoikis in Human Invasive Breast Cancer MDA-MB-231 Cells [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 9. Structure-Activity Relationship (SAR) of Withanolides to Inhibit Hsp90 for Its Activity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of α,β-unsaturated lactones as potent immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of 5,6-Dihydro-2H-pyran-2-ones synthesis and activity

An In-depth Technical Guide on the Synthesis and Activity of 5,6-Dihydro-2H-pyran-2-ones

Introduction

5,6-Dihydro-2H-pyran-2-ones, also known as α,β-unsaturated δ-lactones, represent a significant class of heterocyclic compounds.[1] Their scaffold is present in a multitude of natural products and synthetic molecules, attracting considerable attention from chemists and pharmacologists.[1][2] These compounds exhibit a wide array of biological and pharmacological activities, including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[3][4] The versatile biological activity is often attributed to the α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor, interacting with biological nucleophiles like the thiol groups of proteins.[2] This review provides a comprehensive overview of the key synthetic methodologies for preparing 5,6-dihydro-2H-pyran-2-ones and summarizes their diverse biological activities, with a focus on quantitative data and detailed experimental protocols for researchers in drug discovery and development.

Synthesis of 5,6-Dihydro-2H-pyran-2-ones

The synthesis of the 5,6-dihydro-2H-pyran-2-one core has been achieved through various strategic approaches. Key methods include ring-closing metathesis (RCM), intramolecular cyclization, hetero-Diels-Alder reactions, and various condensation reactions.[3][5]

Key Synthetic Methodologies

-

Ring-Closing Metathesis (RCM): This is a powerful and widely used method for the construction of the dihydropyranone ring. It typically involves the cyclization of a diene precursor, often an unsaturated ester, using a ruthenium-based catalyst like the Grubbs or Hoveyda-Grubbs catalysts.[5][6]

-

Intramolecular Cyclization: These reactions can form the lactone ring from a suitable linear precursor, such as a δ-hydroxy-α,β-unsaturated ester.[5][7]

-

Hetero-Diels-Alder Reaction: This [4+2] cycloaddition approach involves the reaction of a diene with an aldehyde, often catalyzed by a chiral Lewis acid to achieve enantioselectivity.[7]

-

Condensation Reactions: Various condensation reactions, such as the Knoevenagel–Cope reaction, can be employed to construct the pyranone ring system from simpler starting materials.[1] A notable example involves the reaction of 3-formylchromone with 4-hydroxy-6-methyl-2H-pyran-2-one.[1]

-

Vinylogous Aldol (B89426) Reaction: A copper(I)-catalyzed direct vinylogous aldol reaction of β,γ-unsaturated esters with aldehydes provides a route to chiral α,β-unsaturated δ-lactones.[7]

Data Presentation: Synthesis

Table 1: Summary of Selected Synthetic Methods for 5,6-Dihydro-2H-pyran-2-ones

| Method | Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |

| Prins-type Cyclization | Vinylacetic acid, Paraformaldehyde | H₂SO₄, Acetic acid | 5,6-Dihydro-2H-pyran-2-one | 25.1 | [8] |

| Ring-Closing Metathesis | Pent-4-en-2-yl acrylate (B77674) | Hoveyda-Grubbs 2nd Gen. Catalyst | 6-Methyl-5,6-dihydro-2H-pyran-2-one | Not specified | [6] |

| Intramolecular Cyclization | α,β-unsaturated ester 1 | Acetic Acid | (+)-Dodoneine | 68 | [5] |

| Hetero-Diels-Alder | Brassard diene, Aldehydes | Chiral Titanium(IV) complex | 5,6-Dihydropyran-2-ones | Not specified | [7] |

| Four-Step Synthesis | 3-(Benzyloxy)propionic acid | Pd/C, among others | 5,6-Dihydro-2H-pyran-2-one | High | [9] |

Experimental Protocol: Synthesis via Ring-Closing Metathesis

This protocol details the synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one, adapted from a robust two-step RCM strategy.[6]

Step 1: Synthesis of Diene Precursor (pent-4-en-2-yl acrylate)

-

Materials: pent-4-en-2-ol, acryloyl chloride, triethylamine (B128534) (Et₃N), dichloromethane (B109758) (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

To a stirred solution of pent-4-en-2-ol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add acryloyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford pure pent-4-en-2-yl acrylate.[6]

-

Step 2: Ring-Closing Metathesis

-

Materials: pent-4-en-2-yl acrylate, Hoveyda-Grubbs 2nd Generation Catalyst, anhydrous dichloromethane.

-

Procedure:

-

Dissolve pent-4-en-2-yl acrylate (1.0 eq) in anhydrous dichloromethane.

-

Add the Hoveyda-Grubbs 2nd Generation Catalyst (0.01-0.05 eq).

-

Heat the reaction mixture to reflux (approx. 40 °C) and stir for 4-12 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 6-methyl-5,6-dihydro-2H-pyran-2-one.[6]

-

Visualization: Synthetic Workflow

Caption: Synthetic route to 6-methyl-5,6-dihydro-2H-pyran-2-one via RCM.

Biological Activities of 5,6-Dihydro-2H-pyran-2-ones

This class of compounds is renowned for its broad spectrum of biological activities.

Anticancer Activity

Numerous 5,6-dihydro-2H-pyran-2-one derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[10] For example, the natural product (R)-goniothalamin shows selective cytotoxicity.[10] A synthetic derivative, PY801, was found to suppress the migration of lung cancer cells and exhibited cytotoxicity against colorectal (HCT116) and breast cancer (MCF7) cells with IC₅₀ values lower than the anticancer drug cisplatin.[2][4] Other studies have synthesized and evaluated derivatives for their anti-proliferative properties against cell lines like HL-60 and HeLa.[11]

Table 2: Selected Anticancer Activities of 5,6-Dihydro-2H-pyran-2-one Derivatives

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| PY801 | HCT116 (Colorectal) | IC₅₀ | 8.9 | [2][4] |

| PY801 | MCF7 (Breast) | IC₅₀ | 9.3 | [2][4] |

| 2′-dehydroxy derivative of 1 | HeLa (Cervical) | IC₅₀ | 1.4 | [11] |

| (R)-Goniothalamin analogue | PC-3 (Prostate) | IC₅₀ | >10 | [10] |

| (R)-Goniothalamin analogue | MCF-7 (Breast) | IC₅₀ | >10 | [10] |

| β-lapachone | HeLa (Cervical) | GI₅₀ | 0.03 | [12] |

Antimicrobial Activity

The pyranone scaffold is a key feature in many compounds with antimicrobial properties.[3] Derivatives have been tested against a range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus niger.[12][13] For instance, dihydro-5,6-dehydrokawain derivatives have shown potent antifungal activity against Corticium rolfsii.[14]

Table 3: Selected Antimicrobial Activities of Pyran and Related Derivatives

| Compound | Organism | Activity Metric | Value | Reference |

| Dihydro-5,6-dehydrokawain derivative 4 | Corticium rolfsii | % Inhibition (100 ppm) | 91% | [14] |

| Dihydropyrimidine-2,4-dione derivative | E. coli | MIC | 8 µg/mL | [12] |

| Dihydropyrimidine-2,4-dione derivative | C. albicans | MIC | 0.25 µg/mL | [12] |

| Dihydropyrimidin-2(1H)-one derivative 5 | S. aureus | Zone of Inhibition | 14 mm | [13] |

Anti-inflammatory Activity

Certain pyran-containing compounds have demonstrated significant anti-inflammatory effects.[1] β-lapachone, a naphthoquinone containing a dihydropyran ring, has been shown to inhibit carrageenan-induced paw edema in rats.[15][16] Its mechanism is partly attributed to the immunomodulatory reduction of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO).[15][16]

Experimental Protocol: Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic activity of compounds on cancer cell lines, adapted from generalized procedures.[17]

-

Materials: Cancer cell line (e.g., HeLa), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 96-well microtiter plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the test compound. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified incubator.

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan (B1609692) precipitate.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.[17]

-

Visualization: Anti-inflammatory Signaling Pathway

Caption: Inhibition of pro-inflammatory mediators by β-lapachone.

Conclusion

5,6-Dihydro-2H-pyran-2-ones are a structurally important class of heterocycles with a remarkable range of biological activities that make them attractive scaffolds for drug discovery. Efficient synthetic routes, including ring-closing metathesis and various cyclization strategies, allow for the generation of diverse chemical libraries for screening. The demonstrated anticancer, antimicrobial, and anti-inflammatory properties, exemplified by compounds like PY801 and β-lapachone, highlight the therapeutic potential of this scaffold. Future research should continue to explore novel synthetic methodologies to access more complex derivatives and to further elucidate the mechanisms of action and structure-activity relationships to develop potent and selective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. 5,6-Dihydropyran-2-one synthesis [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN110204522B - Preparation method of 5, 6-dihydro-2H-pyran-2-one - Google Patents [patents.google.com]

- 10. 6-Bicycloaryl substituted (S)- and (R)-5,6-dihydro-2H-pyran-2-ones: asymmetric synthesis, and anti-proliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 13. diabeticstudies.org [diabeticstudies.org]

- 14. Syntheses and biological activities of dihydro-5,6-dehydrokawain derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory and anti-arthritic activities of 3,4-dihydro-2,2-dimethyl-2H-naphthol[1,2-b]pyran-5,6-dione (β-lapachone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

Exploring Analogs of 5,6-Dihydro-4-methoxy-2H-pyran-2-one: A Technical Guide for Researchers

An in-depth exploration into the synthesis, biological evaluation, and mechanisms of action of 5,6-Dihydro-4-methoxy-2H-pyran-2-one analogs for researchers, scientists, and drug development professionals.

The 5,6-dihydro-2H-pyran-2-one scaffold, a core structure in numerous natural products, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities, including potent anticancer and antimicrobial properties, underscore the therapeutic potential of this heterocyclic motif. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into analogs of this compound, offering a valuable resource for the scientific community engaged in the discovery and development of novel therapeutic agents.

Data Presentation: Biological Activities

The biological potency of this compound analogs is a critical aspect of their evaluation. The following tables summarize the cytotoxic and antimicrobial activities of various derivatives, providing a comparative analysis of their efficacy.

Table 1: Cytotoxic Activity of this compound Analogs and Related Pyran Derivatives

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Fused Pyran Derivative 6e | MCF7 (Breast Adenocarcinoma) | 12.46 ± 2.72 | [1] |

| Fused Pyran Derivative 14b | A549 (Lung Adenocarcinoma) | 0.23 ± 0.12 | [1][2] |

| Fused Pyran Derivative 8c | HCT116 (Colorectal Carcinoma) | 7.58 ± 1.01 | [1] |

| 2-amino-pyran derivative (I32) | MCF-7 (Breast cancer) | 161.4 | [3] |

| Naphthoflavone derivative 59 | MiaPaCa-2 (Pancreatic cancer) | 1.93 | [4] |

| Naphthoflavone derivative 59 | MCF-7 (Breast cancer) | 5.63 | [4] |

| 3′,7-dichloroflavanone (65) | Multiple (MCF-7, LNCaP, PC3, Hep-G2, KB, SK-NMC) | - | [4] |

| 3′,6-dichloroflavanone (66) | MDA-MB-231 (Breast cancer) | 2.9 | [4] |

| Caged Garcinia xanthone (B1684191) 106 | HCT-116 (Colon cancer) | 0.2 | [4] |

| Caged Garcinia xanthone 107 | HL-60 (Leukemia) | 0.4 | [4] |

| Prenylated xanthone 121 | HL-60 (Leukemia) | 2.8 (GI50) | [4] |

| Prenylated xanthone 122 | HL-60 (Leukemia) | 3.4 (GI50) | [4] |

| Prenylated xanthone 123 | HL-60 (Leukemia) | 3.1 (GI50) | [4] |

Table 2: Antimicrobial Activity of Dihydropyranone Analogs and Related Compounds

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| Pyran analog 6 | Bacillus subtilis | - | [5] |

| Pyran analog 6 | Escherichia coli | - | [5] |

| Pyran analog 6 | Pseudomonas aeruginosa | - | [5] |

| Pyran analog 6 | Salmonella abony | - | [5] |

| Pyran analog 6 | Staphylococcus aureus | - | [5] |

| Pyran analog 11 | Bacillus subtilis | 1.249 | [5] |

| Pyran analog 11 | Escherichia coli | 0.524 | [5] |

| Pyran analog 11 | Pseudomonas aeruginosa | 1.249 | [5] |

| Pyran analog 13 | Bacillus subtilis | - | [5] |

| Pyran analog 13 | Escherichia coli | - | [5] |

| Pyran analog 16 | Bacillus subtilis | 0.78 | [5] |

| Pyran analog 16 | Escherichia coli | 0.78 | [5] |

| Pyran analog 16 | Pseudomonas aeruginosa | - | [5] |

| Pyran analog 16 | Salmonella abony | 0.78 | [5] |

| Pyran analog 16 | Staphylococcus aureus | - | [5] |

| Pyran analog 17 | Salmonella abony | 2.708 | [5] |

| Methyl α-D-mannopyranoside analog 5 | Bacillus subtilis | 0.3125±0.01 | [6] |

| Verticipyrone | Ascaris suum (NADH-fumarate reductase) | 0.88 nM (IC50) | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs.

Synthesis Protocols

General Synthesis of 5,6-Dihydro-2H-pyran-2-one:

A one-step procedure for the preparation of 5,6-dihydro-2H-pyran-2-one involves the reaction of vinylacetic acid with paraformaldehyde.[8]

-

Materials: Vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, glacial acetic acid, anhydrous sodium acetate (B1210297), 20% aqueous sodium hydroxide (B78521), dichloromethane (B109758), saturated aqueous sodium chloride, anhydrous sodium sulfate (B86663).

-

Procedure:

-

Combine 0.50 mole of vinylacetic acid, 1 mole (as CH2O) of paraformaldehyde, 3 ml of concentrated sulfuric acid, and 125 ml of glacial acetic acid in a 500-ml round-bottomed flask equipped with a reflux condenser.

-

Reflux the mixture gently for 3 hours.

-

Cool the mixture to room temperature and add 16 g of anhydrous sodium acetate while swirling.

-

Remove the acetic acid using a rotary evaporator at 50–55°C.

-

Add 100 ml of water to the residue and cool the flask in an ice bath.

-

Adjust the pH of the solution to 8 by dropwise addition of 20% aqueous sodium hydroxide, maintaining the temperature below 5°C.

-

Transfer the resulting solution to a 1-liter separatory funnel and extract with four 300-ml portions of dichloromethane.

-

Wash the combined organic extracts with one 150-ml portion of saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the dichloromethane using a rotary evaporator to yield a mobile yellow oil.

-

Distill the oil under reduced pressure to obtain 5,6-dihydro-2H-pyran-2-one.[8]

-

Synthesis of 4-methoxy-5,6-dihydro-2H-pyran (MDHP):

An efficient synthesis of MDHP can be achieved via the TiCl4 driven elimination of methanol (B129727) from 4,4-dimethoxytetrahydropyran.[9]

-

Materials: 4,4-dimethoxytetrahydropyran, dichloromethane (CH2Cl2), titanium tetrachloride (TiCl4), pyridine (B92270), potassium hydroxide (KOH).

-

Procedure:

-

To a stirred solution of 4,4-dimethoxytetrahydropyran (0.34 mol) in CH2Cl2 (500 mL) at -78 °C, add TiCl4 (0.38 mol) over 2 minutes.

-

After 1 hour, add pyridine (1.7 mol) followed by ground KOH (dried at 100 °C).

-

Biological Evaluation Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][3]

-

Materials: Cancer cell lines (e.g., MCF7, A549, HCT116), complete cell culture medium, test compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.[2][3]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the determination of the cell population in different phases of the cell cycle.[10][11][12][13][14]

-

Materials: Cancer cells, PBS, 70% ethanol (B145695) (ice-cold), Propidium Iodide (PI) staining solution (containing PI and RNase A).

-

Procedure:

-

Cell Harvest and Fixation: Harvest treated and control cells, wash with PBS, and fix in ice-cold 70% ethanol for at least 1 hour at 4°C.[11][14]

-

Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.[10][11]

-

Staining: Resuspend the cell pellet in PI staining solution.[10][11]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[10]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[10]

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]

-

Materials: Test compounds, appropriate broth medium, 96-well microtiter plates, standardized microbial suspension (0.5 McFarland standard).

-

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound (e.g., 1024 µg/mL in 20% DMSO).

-

Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium.

-

Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

-

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound analogs.

Molecular Mechanisms of Action

A significant body of research points towards the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway as a key mechanism underlying the anticancer effects of certain α,β-unsaturated lactones, including analogs of this compound. This pathway is crucial for regulating cell growth, proliferation, survival, and apoptosis.[16][17][18]

The α,β-unsaturated carbonyl moiety present in the pyranone ring is a Michael acceptor, capable of reacting with nucleophilic residues, such as cysteine, in cellular proteins. This reactivity is thought to be a key factor in their biological activity. It is hypothesized that these compounds can covalently bind to and inhibit key enzymes in the PI3K/Akt pathway.

Western blot analysis has been employed to investigate the effect of pyranone derivatives on the PI3K/Akt pathway.[19][20][21][22][23] Studies have shown that treatment of cancer cells with these compounds can lead to a decrease in the phosphorylation levels of key proteins in this pathway, such as Akt and its downstream targets. This inhibition of the PI3K/Akt pathway can lead to cell cycle arrest and the induction of apoptosis in cancer cells.

References

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. benchchem.com [benchchem.com]

- 3. sciencescholar.us [sciencescholar.us]

- 4. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2024.sci-hub.ru [2024.sci-hub.ru]

- 10. benchchem.com [benchchem.com]

- 11. vet.cornell.edu [vet.cornell.edu]

- 12. agilent.com [agilent.com]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Natural inhibitors of PI3K/AKT signaling in breast cancer: emphasis on newly-discovered molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Therapeutic Potential of Pyranone Family Compounds: A Technical Guide

Introduction

Pyranone natural products are a diverse class of heterocyclic organic compounds that have attracted considerable attention in drug discovery due to their wide array of biological activities.[1] Found in sources like fungi, plants, and marine organisms, these compounds are characterized by a six-membered ring containing an oxygen atom and a ketone.[1] Their structural diversity and potent bioactivities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, make them promising scaffolds for developing novel therapeutic agents.[1][2][3] This technical guide provides an in-depth overview of pyranone compounds, focusing on their therapeutic potential, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of pyranone derivatives against a range of cancer cell lines.[1][2] These compounds have been shown to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer models.[1]

Mechanism of Action: Signaling Pathway Inhibition

A key mechanism behind the anticancer effects of pyranone compounds is the inhibition of critical signaling pathways involved in cell growth and survival. Several pyranone compounds have been shown to inhibit the PI3K/Akt signaling pathway, a crucial regulator of cancer cell survival and proliferation.[1] Inhibition of this pathway can also sensitize cancer cells to other chemotherapeutic agents.[1]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of various pyranone derivatives against different cancer cell lines.

| Compound Name / Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-hydroxy-2-iodomethyl-4-pyranone | L1210 (Murine Leukemia) | 3.15 | [4] |

| 6-bromo-2-bromomethyl-5-hydroxy-4-pyranone | L1210 (Murine Leukemia) | 3.40 | [4] |

| 2-bromomethyl-5-hydroxy-4-pyranone | L1210 (Murine Leukemia) | 4.30 | [4] |

| Phomapyrone B | HL-60 (Human Leukemia) | 27.90 | [5][6][7] |

| 11S, 13R-(+)-phomacumarin A | HL-60 (Human Leukemia) | 31.02 | [5][6][7] |

| Phomapyrone A | HL-60 (Human Leukemia) | 34.62 | [5][6][7] |

| Talaroderxine C (Binaphtho-α-pyranone) | Various Mammalian Cell Lines | Low µM to nM range | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activities of pyranone compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]

Objective: To determine the concentration of a pyranone compound that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HL-60) are seeded into 96-well plates at a specific density and incubated to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the pyranone compounds (e.g., ranging from 0.1 to 100 µM) and a vehicle control (like DMSO). A positive control such as 5-fluorouridine (B13573) is also included.[5]

-

Incubation: The plates are incubated for a specified period (e.g., 96 hours).[4]

-

MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated further to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC50 value is then determined by plotting the inhibition percentage against the compound concentration.

Anti-inflammatory Activity

Pyranone natural products have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[1][9]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of pyranone compounds are often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPKs (mitogen-activated protein kinases).[1] Suppression of these pathways leads to a decrease in the production of inflammatory mediators like TNF-α, IL-6, and prostaglandin (B15479496) E2 (PGE2).[10][11][12]

Quantitative Data: In Vitro and In Vivo Effects

The following table summarizes the anti-inflammatory activity of select pyranone-related compounds.

| Compound / Derivative | Model / Target | Effect | Reference |

| Pyrano[2,3-d]pyrimidine derivative 5 | COX-2 Inhibition | IC50 = 0.04 ± 0.09 µmol | [10] |

| Pyrano[2,3-d]pyrimidine derivative 6 | COX-2 Inhibition | IC50 = 0.04 ± 0.02 µmol | [10] |

| Pyranopyran-1,8-dione (PPY) | CS-induced lung inflammation in mice | Decreased TNF-α, IL-6, KC levels | [11] |

| Anamarine (ANA) | LPS-induced mechanical hyperalgesia (Oral) | ID50 = 1.9 mg/kg | [9] |

| 10-epi-olguine (eOL) | LPS-induced mechanical hyperalgesia (Oral) | ID50 = 3.9 mg/kg | [9] |

| Pyrenocine A | LPS-induced macrophages | Inhibition of nitrite, inflammatory cytokines, and PGE2 production | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

Objective: To assess the ability of a pyranone compound to reduce acute inflammation.

Principle: Subplantar injection of carrageenan into a rodent's paw induces a localized, acute, and well-characterized inflammatory response, resulting in edema (swelling). The effectiveness of an anti-inflammatory agent is measured by its ability to reduce this swelling.

Methodology:

-

Animal Acclimatization: Rodents (rats or mice) are acclimatized to the laboratory environment.

-

Compound Administration: Animals are divided into groups. The test groups receive the pyranone compound orally or intraperitoneally. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., ibuprofen).[10]

-

Induction of Edema: After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: The volume of the injected paw is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection, typically using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point by comparing the increase in paw volume of the treated groups with that of the control group.

Antimicrobial Activity

Pyranone derivatives have shown a broad spectrum of antimicrobial activities against various bacteria and fungi.[8][13][14]

General Workflow for Antimicrobial Drug Discovery

The process of identifying and validating the antimicrobial properties of pyranone compounds typically follows a structured workflow from initial screening to mechanistic studies.

Quantitative Data: Antibacterial and Antifungal Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) or activity index of various pyranone derivatives against different microorganisms.

| Compound Name / Derivative | Microorganism | Activity Measure | Value | Reference |

| Pyrano[4,3-b]pyranone derivative 6 | Bacillus subtilis | Activity Index (%) | 69.6 | [13] |

| Pyrano[4,3-b]pyranone derivative 7 | Bacillus subtilis | Activity Index (%) | 91.3 | [13] |

| Pyrano[2,3-b]pyridine derivative 12 | Bacillus subtilis | Activity Index (%) | 82.6 | [13] |

| Talaroderxine C | Bacillus subtilis | MIC | 0.52 µg/mL (0.83 µM) | [8] |

| Talaroderxine C | Staphylococcus aureus | MIC | 66.6 µg/mL (105.70 µM) | [8] |

| 4-(3-methylbut-2-enoxy)-6-phenyl-2H-pyran-2-one + Ampicillin | Klebsiella pneumoniae (β-lactamase-producing) | Synergistic Effect | Lowers Ampicillin MIC from 2500 to 2.4 µg/mL | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is widely used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15]

Objective: To find the lowest concentration of a pyranone compound that visibly inhibits the growth of a specific microorganism.

Principle: A standardized suspension of the test microorganism is challenged with serial dilutions of the antimicrobial compound in a liquid nutrient medium. Growth is assessed after incubation by visual inspection or spectrophotometry.

Methodology:

-